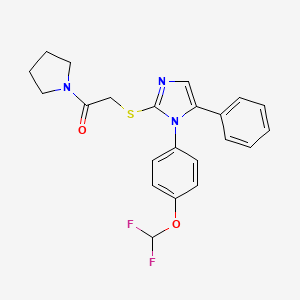
2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H21F2N3O2S and its molecular weight is 429.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a novel small molecule that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Imidazole Ring : Contributes to its biological activity through interactions with various biological targets.
- Difluoromethoxy Group : Enhances lipophilicity and metabolic stability, potentially improving bioavailability.
- Pyrrolidine Moiety : May influence the compound's binding affinity to specific receptors or enzymes.
The primary mechanism of action for this compound involves:
- Inhibition of β-secretase (BACE1) : This enzyme is crucial in the formation of amyloid plaques associated with Alzheimer's disease. The compound demonstrates selective inhibition of BACE1, leading to decreased levels of amyloid-beta peptides .
Biological Activity
Research has indicated several biological activities associated with this compound:
1. Antineurodegenerative Effects
- Alzheimer's Disease Models : In preclinical studies, the compound has shown promise in reducing amyloid plaque formation and improving cognitive function in animal models of Alzheimer's disease .
2. Antimicrobial Activity
3. Cytotoxicity
- Studies have indicated that certain imidazole derivatives possess cytotoxic effects against various cancer cell lines. The potential anticancer activity of this compound warrants further investigation .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound:
科学研究应用
Structure and Composition
- Molecular Formula : C26H21F2N3O2S
- Molecular Weight : 477.5 g/mol
- CAS Number : 1226429-25-9
Anticancer Activity
Research has shown that imidazole derivatives, including those similar to the compound , exhibit significant anticancer properties. The imidazole ring is known to interact with biological targets involved in cancer progression. For instance, compounds that inhibit indoleamine 2,3-dioxygenase (IDO) have been developed for cancer treatment . The incorporation of difluoromethoxy groups enhances the binding affinity to these targets due to increased electron-withdrawing effects, which stabilize the interaction with active sites on enzymes.
Antiviral Agents
The compound's structure suggests potential antiviral activity. Studies indicate that imidazole derivatives can inhibit viral replication by interfering with viral enzymes or host cell pathways. The presence of a pyrrolidine moiety may enhance cellular permeability and bioavailability, making it a candidate for further investigation as an antiviral agent .
Neurological Disorders
The pyrrolidine component of the compound is often associated with neuroactive properties. Research has explored similar compounds for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders such as depression or anxiety . The ability of these compounds to cross the blood-brain barrier is critical for their effectiveness.
Case Study 1: Synthesis and Evaluation of Imidazole Derivatives
A study focused on synthesizing various imidazole derivatives demonstrated their efficacy against cancer cell lines. The synthesized compounds displayed IC50 values in the low micromolar range, indicating potent anticancer activity. The structure-activity relationship (SAR) analysis revealed that modifications at the phenyl and imidazole positions significantly influenced biological activity .
Case Study 2: Antiviral Activity Assessment
Another research effort evaluated a series of imidazole-based compounds for their antiviral activity against HIV. The study found that specific substitutions on the imidazole ring improved inhibitory activity against viral replication, suggesting that similar modifications could enhance the efficacy of 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone in antiviral therapies .
Case Study 3: Neuropharmacological Studies
Research into the neuropharmacological effects of pyrrolidine-containing compounds revealed their potential as anxiolytics. In animal models, these compounds exhibited dose-dependent reductions in anxiety-like behavior, supporting their development as therapeutic agents for anxiety disorders .
属性
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O2S/c23-21(24)29-18-10-8-17(9-11-18)27-19(16-6-2-1-3-7-16)14-25-22(27)30-15-20(28)26-12-4-5-13-26/h1-3,6-11,14,21H,4-5,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBWXJNXSBDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













